(3-Methylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for (3-Methylthiophen-2-yl)methanamine hydrochloride is1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H
. This indicates that the compound contains a thiophene ring with a methyl group and a methanamine group attached . Physical and Chemical Properties Analysis
This compound is a white solid. It is soluble in water, ethanol, and methanol. It has a molecular weight of 203.68 g/mol and a melting point of 216-217°C.Scientific Research Applications
1. Anticonvulsant Agents
Schiff bases derived from 3-aminomethyl pyridine, related to (3-Methylthiophen-2-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. Various compounds in this series exhibited significant protection against seizures, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
2. Novel Compound Synthesis
A novel 1,3-Dithiolane Compound related to this compound has been synthesized and analyzed using spectroscopic techniques, contributing to the development of new chemical entities in pharmaceutical and material sciences (Zhai Zhi-we, 2014).
3. Photocytotoxicity in Cancer Therapy
Iron(III) complexes incorporating this compound derivatives have shown potential in cancer therapy, exhibiting photocytotoxic properties in red light. These complexes have been effective in generating reactive oxygen species, which are crucial in cancer cell apoptosis (Basu et al., 2014).
4. Neurological Research
This compound derivatives have been studied for their effects on learning and memory in mice, indicating potential applications in neurological research and therapy (Jiang Jing-ai, 2006).
Safety and Hazards
The safety information for (3-Methylthiophen-2-yl)methanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Properties
IUPAC Name |
(3-methylthiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5-2-3-8-6(5)4-7;/h2-3H,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARVCZSIXJDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655350 | |
Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071674-80-0 | |
Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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